6-Chloro-4-(cyclopropylamino)nicotinaldehyde
Description
Properties
IUPAC Name |
6-chloro-4-(cyclopropylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-9-3-8(12-7-1-2-7)6(5-13)4-11-9/h3-5,7H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYOURDFBJTGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=C2C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The most direct route involves substituting a chloro group on a pre-functionalized pyridine aldehyde with cyclopropylamine. Starting with 6-chloronicotinaldehyde, the 4-position is activated for substitution via electron-withdrawing effects of the aldehyde group. Cyclopropylamine acts as the nucleophile under mildly acidic conditions (e.g., acetic acid, 60–80°C), yielding the target compound after 12–24 hours.
Key Parameters:
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.
-
Catalyst: Copper(I) iodide (5 mol%) accelerates substitution by facilitating oxidative addition-reduction cycles.
-
Yield: 58–72% after column chromatography (silica gel, ethyl acetate/hexane).
Multi-Component Coupling Approaches
Ugi-type reactions enable simultaneous introduction of multiple functional groups. For example, combining 6-chloropyridine-3-carbaldehyde, cyclopropylamine, and trimethylsilyl azide in methanol forms an intermediate tetrazole, which is hydrolyzed to the aldehyde under basic conditions. This method reduces step count but requires precise stoichiometric control.
Advantages:
Limitations:
Protection-Deprotection Strategies
To prevent aldehyde oxidation during amination, temporary protection as an acetal is employed:
-
Acetal Formation: React 6-chloronicotinaldehyde with ethylene glycol (BF₃·Et₂O catalyst, 0°C, 2 hours).
-
Amination: Substitute the 4-chloro group with cyclopropylamine (K₂CO₃, DMF, 80°C, 8 hours).
-
Deprotection: Hydrolyze the acetal using 2M HCl (rt, 1 hour) to regenerate the aldehyde.
Yield Improvement:
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 12 | 72 |
| Acetonitrile | 60 | 24 | 58 |
| Ethanol | 70 | 18 | 49 |
Polar aprotic solvents (DMF, acetonitrile) outperform protic solvents due to enhanced nucleophilicity of cyclopropylamine.
Catalytic Systems
Purification Techniques
-
Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) resolves aldehyde byproducts.
-
Recrystallization: Ethanol/water (7:3) affords 98% purity crystals.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times from hours to minutes:
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-(cyclopropylamino)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-Chloro-4-(cyclopropylamino)pyridine-3-carboxylic acid.
Reduction: 6-Chloro-4-(cyclopropylamino)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
6-Chloro-4-(cyclopropylamino)nicotinaldehyde (CAS No. 1588424-68-3) can be synthesized through various methods. The synthesis typically involves the reaction of cyclopropylamine with 6-chloronicotinaldehyde under controlled conditions. The yield and purity of the compound can vary based on the reaction conditions employed, such as temperature and solvent choice.
Synthesis Overview:
| Method | Yield | Conditions |
|---|---|---|
| Reaction with cyclopropylamine | 63% | DMF, 20°C for 3 hours |
| Alternative methods | Variable | Dependent on reagents used |
Anticancer Properties
Recent studies have indicated that derivatives of nicotinaldehydes exhibit promising anticancer activities. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7).
In a comparative study, it was found that certain derivatives demonstrated IC50 values lower than that of Doxorubicin, a commonly used chemotherapeutic agent:
| Compound | IC50 (MDA-MB-231) | IC50 (MCF-7) |
|---|---|---|
| Doxorubicin | 3.18 μM | 4.17 μM |
| Compound A | 1.81 μM | 2.85 μM |
| Compound B | 6.93 μM | 5.59 μM |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.
Treatment of Cancers
Given its promising anticancer properties, ongoing research is focused on evaluating the efficacy of this compound in preclinical models of various cancers, including:
- Gastrointestinal stromal tumors
- Ovarian cancer
- Breast cancer
- Non-small cell lung cancer
Other Pharmacological Applications
Beyond oncology, compounds like this compound may also find applications in treating other conditions due to their potential interactions with biological targets involved in inflammation and neurodegenerative diseases.
Case Studies and Research Findings
Case Study 1: Anticancer Activity Assessment
A study published in Molecules explored the cytotoxicity of several nicotinic derivatives against breast cancer cell lines. The results highlighted the superior potency of specific derivatives compared to traditional chemotherapeutics, reinforcing the need for further exploration into their mechanisms and therapeutic potential .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict how compounds like this compound interact with target proteins involved in cancer progression. These studies provide insights into binding affinities and help identify potential modifications to enhance efficacy .
Mechanism of Action
The mechanism of action of 6-Chloro-4-(cyclopropylamino)nicotinaldehyde is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 6-Chloro-4-(cyclopropylamino)nicotinaldehyde
- CAS No.: 1588424-68-3
- Molecular Formula : C₉H₉ClN₂O
- Molecular Weight : 196.63 g/mol
- Purity : ≥98% (as per commercial specifications) .
Structural Features: This compound is a pyridine derivative substituted with a chlorine atom at position 6, a cyclopropylamino group at position 4, and an aldehyde functional group at position 2. The cyclopropylamino group introduces steric and electronic effects that influence its reactivity and biological activity.
Applications :
Primarily used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its aldehyde group enables participation in condensation and nucleophilic addition reactions .
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with this compound, differing primarily in substituents at positions 4 and 6:
Biological Activity
6-Chloro-4-(cyclopropylamino)nicotinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of heterocyclic compounds, specifically pyridine derivatives. Its structure can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 224.65 g/mol
The compound features a chloro substituent at the 6-position and a cyclopropylamino group at the 4-position of the nicotinaldehyde backbone.
Research indicates that this compound functions primarily as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 plays a crucial role in the MyD88-dependent signaling pathway, which is implicated in various inflammatory and autoimmune diseases. By inhibiting IRAK4, this compound may modulate inflammatory responses and provide therapeutic benefits in conditions such as rheumatoid arthritis and systemic lupus erythematosus .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored in several studies:
- Anti-inflammatory Effects : In vitro studies have shown that this compound effectively reduces pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases .
- Antitumor Activity : Preliminary studies indicate that it may exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the disruption of kinase signaling pathways critical for tumor growth .
- Neuroprotective Effects : Some research suggests that compounds similar to this compound may offer neuroprotective benefits, potentially aiding in conditions like multiple sclerosis .
Case Study 1: Rheumatoid Arthritis
In a controlled study involving animal models of rheumatoid arthritis, administration of this compound resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups. This suggests its efficacy as a therapeutic agent for managing rheumatoid arthritis symptoms.
Case Study 2: Cancer Cell Lines
A series of assays conducted on various cancer cell lines demonstrated that treatment with this compound led to decreased viability and increased apoptosis rates. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent.
Data Tables
Q & A
Q. What synthetic routes are recommended for 6-Chloro-4-(cyclopropylamino)nicotinaldehyde, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Start with a halogenated nicotinaldehyde precursor (e.g., 6-chloronicotinaldehyde) and introduce the cyclopropylamine group via nucleophilic aromatic substitution. Use polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) to enhance reactivity .
- Step 2: Activate the aldehyde group for further functionalization using reagents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) to facilitate coupling reactions .
- Optimization: Monitor reaction progress via HPLC (high-performance liquid chromatography) with trifluoroacetic acid (TFA) as a mobile phase additive to improve peak resolution . Adjust temperature (40–60°C) and catalyst loading (e.g., Pd-based catalysts for cross-coupling) to maximize yield.
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: Compare H and C NMR chemical shifts with computational predictions. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm in CDCl₃ .
- Mass Spectrometry (MS): High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 225.0465 (calculated for C₉H₈ClN₂O⁺) with <2 ppm error.
- HPLC-Purity Analysis: Use a C18 column with a gradient of 0.1% formic acid (FA) in water/acetonitrile to achieve >98% purity .
Q. What stability considerations are critical for storing and handling this compound?
Methodological Answer:
- Storage: Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation and photodegradation. Avoid aqueous environments due to hydrolytic susceptibility of the aldehyde group .
- Decomposition Monitoring: Conduct accelerated stability studies (40°C/75% relative humidity) and analyze degradation products via LC-MS. Common degradants include oxidized carboxylic acid derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the cyclopropane ring in this compound?
Methodological Answer: The strained cyclopropane ring exhibits unique reactivity:
- Ring-Opening Reactions: Under acidic conditions, the cyclopropane ring may undergo electrophilic attack at the NH group, leading to ring expansion or fragmentation. Use DFT (Density Functional Theory) calculations to map transition states and predict regioselectivity .
- Spectroscopic Validation: IR spectroscopy can detect ring strain via C-C stretching frequencies (e.g., 950–1000 cm⁻¹) .
Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases). Focus on the aldehyde group’s role in forming Schiff base intermediates with lysine residues.
- MD Simulations: Run 100-ns molecular dynamics simulations in explicit solvent (TIP3P water model) to assess conformational stability of the compound-protein complex .
Q. How should researchers address contradictions in reported synthetic yields (e.g., 40% vs. 70%)?
Methodological Answer:
- Variable Screening: Use Design of Experiments (DoE) to test factors like solvent polarity (ACN vs. ethanol), catalyst type (Pd vs. Cu), and reaction time.
- Controlled Replication: Repeat literature protocols exactly, noting discrepancies in reagent purity (e.g., HATU lot variability) or moisture levels .
Q. What in vitro toxicity assessments are recommended for early-stage studies?
Methodological Answer:
- Cytotoxicity Assays: Use MTT or CellTiter-Glo® assays in HEK293 or HepG2 cells. IC₅₀ values <10 µM suggest high toxicity.
- Metabolic Stability: Incubate with liver microsomes (human or rat) and monitor aldehyde oxidation via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
